10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of a phenyl-substituted benzofuran and a chromene derivative, catalyzed by acids or bases, and conducted under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound or its derivatives show bioactivity.
Industry: It could be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action for 10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is not well-documented. like many organic compounds, its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and reactivity.
Other benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
Its combination of a benzofuran and chromene moiety, along with the phenyl substitution, makes it a versatile compound for various research purposes .
Biological Activity
10-Phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with potential therapeutic applications. It belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H16O3 |
Molecular Weight | 320.35 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of phenyl-substituted benzofuran and chromene derivatives under acidic or basic conditions. The reaction is generally conducted under reflux to optimize yield and purity .
Antioxidant Activity
Several studies have highlighted the antioxidant properties of compounds similar to this compound. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, derivatives of chromeno compounds have shown significant radical scavenging activity in various assays .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Compounds in the same chemical family have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve interactions with various cellular targets.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of several chromeno derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited high scavenging activities comparable to standard antioxidants like ascorbic acid. The IC50 values for some derivatives ranged from 25 to 50 µM .
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation induced by carrageenan in rats, administration of a related chromeno compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential anti-inflammatory mechanisms that warrant further exploration .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in oxidative stress and inflammation pathways .
Properties
IUPAC Name |
10-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21-15-9-5-4-8-14(15)16-10-17-18(13-6-2-1-3-7-13)12-23-19(17)11-20(16)24-21/h1-3,6-7,10-12H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCOYZAEROLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=CC=C5)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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